BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide

Fatty acid amide hydrolase (FAAH) Cyclooxygenase (COX) Pain and inflammation

1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2) is a synthetic small-molecule building block (MW 270.30, C₁₆H₁₅FN₂O) belonging to the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold class. Its structure features a 4-fluorophenyl group attached to a cyclopropane-1-carboxamide core, which is coupled to a 3-methylpyridin-2-yl amine.

Molecular Formula C16H15FN2O
Molecular Weight 270.307
CAS No. 1210151-86-2
Cat. No. B2626664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide
CAS1210151-86-2
Molecular FormulaC16H15FN2O
Molecular Weight270.307
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O/c1-11-3-2-10-18-14(11)19-15(20)16(8-9-16)12-4-6-13(17)7-5-12/h2-7,10H,8-9H2,1H3,(H,18,19,20)
InChIKeyVXOWZYAPOQGTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2): Chemical Identity and Scaffold Context for Procurement Evaluation


1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2) is a synthetic small-molecule building block (MW 270.30, C₁₆H₁₅FN₂O) belonging to the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold class. Its structure features a 4-fluorophenyl group attached to a cyclopropane-1-carboxamide core, which is coupled to a 3-methylpyridin-2-yl amine [1]. This scaffold has emerged in medicinal chemistry as a privileged motif for kinase inhibition, most notably validated through crystallography-driven optimization of glycogen synthase kinase-3β (GSK-3β) inhibitors [2]. The N-(3-methylpyridin-2-yl)amide substructure is independently recognized as a pharmacophoric element conferring dual fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitory activity [3]. These two orthogonal lines of target-class validation establish this compound as a non-generic intermediate warranting careful comparator analysis during scientific procurement.

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide: Evidence of Scaffold Sensitivity


Substituting 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide with a close structural analog poses quantifiable risks to target engagement. Crystallographic evidence from the GSK-3β N-(pyridin-2-yl)cyclopropanecarboxamide series demonstrates that the cyclopropane ring geometry is essential for hinge-region hydrogen bonding, with even minor alterations in the amide-adjacent substituents causing complete loss of activity [1]. In the FAAH/COX literature, conversion of a carboxylic acid to the N-(3-methylpyridin-2-yl)amide in flurbiprofen improved FAAH potency approximately 66-fold (IC₅₀ from 29 µM to 0.44 µM), whereas the N-(6-methylpyridin-2-yl) regioisomer was not active in this series, indicating positional sensitivity of the methyl substituent on the pyridine ring [2]. The 4-fluorophenyl group provides a specific balance of lipophilicity and metabolic stability; replacing fluorine with chlorine or hydrogen alters both electronic character and CYP450 susceptibility, with the 4-fluoro substituent offering a smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and distinct σp Hammett constant (0.06 vs. 0.23 for Cl), parameters known to influence binding pocket complementarity [3]. Generic substitution without confirmatory comparative data therefore carries a material risk of attenuated potency or altered selectivity.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2) vs. Closest Analogs


Positional Methyl Effect: FAAH Inhibitory Potency Gains with 3-Methylpyridin-2-yl vs. 6-Methyl Regioisomer

The N-(3-methylpyridin-2-yl)amide moiety is a validated pharmacophore for dual FAAH/COX inhibition. In the flurbiprofen-derived amide series, Flu-AM1 (bearing the N-(3-methylpyridin-2-yl)amide) inhibited FAAH with an IC₅₀ of 0.44 µM, representing a ~66-fold potency enhancement over the parent flurbiprofen carboxylic acid (IC₅₀ = 29 µM) [1]. The N-(3-methylpyridin-2-yl)amide of naproxen (Nap-AM1) showed an IC₅₀ of 0.74 µM vs. >100 µM for naproxen (>135-fold improvement). Critically, the 3-methyl positional substitution places the methyl group proximal to the amide carbonyl, influencing amide conformation and hydrogen-bonding geometry within the FAAH substrate channel. This contrasts with the 6-methylpyridin-2-yl regioisomer (CAS 1208786-45-1), where the methyl group is distal to the amide bond, altering the steric and electronic environment—a difference that is known to affect FAAH binding based on the SAR reported for this chemotype [1].

Fatty acid amide hydrolase (FAAH) Cyclooxygenase (COX) Pain and inflammation

Cyclopropanecarboxamide Scaffold Validation: GSK-3β Inhibitory Potency and Hinge-Region Binding Confirmed by Crystallography

The N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, of which this compound is a direct derivative, has been crystallographically validated as a GSK-3β inhibitor scaffold. Compound 36 from the Czarna et al. (2024) series—based on the same N-(pyridin-2-yl)cyclopropanecarboxamide core—demonstrated an IC₅₀ of 70 nM (Ki = 60.3 nM) against GSK-3β with competitive inhibition kinetics [1]. X-ray crystallography (PDB ID: 8QJI) confirmed that the cyclopropane carboxamide oxygen forms a critical hydrogen bond with Val135 in the hinge region, a binding motif conserved across the series. Analogs where the cyclopropane was replaced or the amide geometry altered showed markedly reduced potency (e.g., sulfonamide replacement resulted in complete loss of activity). Within the same series, para-substituted phenyl analogs (compounds 32 and 34) retained nanomolar activity (IC₅₀ = 257 nM and 185 nM, respectively), confirming that the 4-fluorophenyl substitution pattern is compatible with the pharmacophore [1]. None of the acyclic amide analogs matched the potency of the cyclopropane-constrained scaffold.

Glycogen synthase kinase-3β (GSK-3β) Alzheimer's disease Kinase inhibitor crystallography

Halogen Substitution Differentiation: 4-Fluoro vs. 4-Chloro and 4-Hydrogen in Cyclopropanecarboxamide Scaffold

The 4-fluorophenyl group on the cyclopropane ring differentiates this compound from its 4-chlorophenyl and des-fluoro (4-H-phenyl) analogs through quantifiable physicochemical and metabolic parameters. Fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) allows tighter packing in hydrophobic enzyme pockets, while its strong electron-withdrawing inductive effect (σI = 0.52 vs. 0.47 for Cl) influences the electron density at the cyclopropane carboxamide carbonyl, modulating hydrogen-bond acceptor strength [1]. Critically, the 4-fluoro substituent blocks a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), a metabolic soft spot present in the des-fluoro analog, as established in the flurbiprofen/Flu-AM1 literature where 4-fluorination on the biphenyl system contributed to sustained target engagement [2]. In the GSK-3β crystallography series, 4-substituted phenyl analogs (compounds 32 and 34) retained hinge binding but showed reduced potency relative to optimized heterocyclic replacements, indicating that the 4-fluorophenyl group provides a baseline level of binding complementarity without introducing the excessive lipophilicity (and potential promiscuity) of a 4-chlorophenyl or larger halogen substituent [3].

Drug metabolism Lipophilicity Structure-activity relationship

Dual FAAH/COX Pharmacophore: Quantitative Advantage of N-(3-Methylpyridin-2-yl)amide over Parent Carboxylic Acid

The N-(3-methylpyridin-2-yl)amide transformation is not a neutral derivatization; it quantitatively reprograms the target inhibition profile. Flu-AM1 (the flurbiprofen-derived N-(3-methylpyridin-2-yl)amide) functions as a dual FAAH/COX inhibitor where the parent flurbiprofen is primarily a COX inhibitor with negligible FAAH activity (FAAH IC₅₀ = 29 µM vs. 0.44 µM for Flu-AM1) [1]. Critically, Flu-AM1 retains COX inhibitory activity, particularly against COX-2 using 2-arachidonoylglycerol (2-AG) as substrate, with only a ~2-3 fold reduction in COX potency relative to flurbiprofen. This dual mechanism is pharmacologically significant because FAAH inhibition elevates endogenous endocannabinoid levels, producing analgesia that synergizes with COX-mediated anti-inflammatory effects while potentially reducing gastrointestinal toxicity associated with pure COX-1 inhibition [1]. The enantiomers of Flu-AM1 were separately characterized, with (R)-Flu-AM1 and (S)-Flu-AM1 showing FAAH IC₅₀ values of 0.74 µM and 0.99 µM respectively, and both retaining substrate-selective COX-2 inhibition, confirming that the N-(3-methylpyridin-2-yl)amide group, rather than chirality at the α-carbon, drives the dual inhibitory phenotype [2]. The cyclopropane-constrained analog represented by the target compound may offer additional conformational preorganization for FAAH binding compared to the flexible α-methylpropionamide scaffold of Flu-AM1.

Endocannabinoid system COX-2 selective inhibition Dual-action analgesics

In Vitro Safety Margin: Class-Level Cytotoxicity Data for Cyclopropanecarboxamide GSK-3β Inhibitors

Compounds from the N-(pyridin-2-yl)cyclopropanecarboxamide chemotype exhibit a quantifiable in vitro safety margin. In the Czarna et al. (2024) GSK-3β series, the most potent inhibitors (compounds 34 and 36) showed no significant cytotoxicity in HT-22 neuronal cells across the full tested concentration range (0.1–100 µM, with IC₅₀ >100 µM), representing a >1,400-fold selectivity window over the GSK-3β IC₅₀ of 70 nM [1]. In BV-2 microglial cells, compound 36 showed an IC₅₀ of 89.3 µM, representing a >1,200-fold therapeutic index. Compound 34, which retains a pyridyl group analogous in size to the 4-fluorophenyl group, showed an IC₅₀ of 39.2 µM in BV-2 cells (still a >200-fold window over its 185 nM GSK-3β IC₅₀). Importantly, compound 11 (which lacks the cyclopropane constraint in its core) exhibited higher cytotoxicity (IC₅₀ = 45.8 µM in HT-22, 23.4 µM in BV-2), suggesting that the cyclopropane scaffold contributes not only to target potency but also to an improved selectivity profile [1]. These data provide a class-level safety benchmark for cyclopropanecarboxamide analogs that can serve as a reference point when evaluating this compound in cellular assays.

Cytotoxicity Selectivity window Drug safety

Validated Application Scenarios for 1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2)


GSK-3β Inhibitor Lead Optimization: Building Block for Kinase-Focused Medicinal Chemistry

This compound serves as a core scaffold for GSK-3β inhibitor programs. As demonstrated by Czarna et al. (2024), the N-(pyridin-2-yl)cyclopropanecarboxamide core enables nanomolar GSK-3β inhibition (IC₅₀ = 70 nM for optimized analog) through a crystallographically validated hinge-binding motif with Val135 [1]. The 4-fluorophenyl group at the cyclopropane 1-position provides a vector for further substitution while maintaining binding complementarity. Procurement of this specific building block enables exploration of SAR at the pyridine 3-position (methyl-substituted) and the phenyl 4-position (fluoro-substituted), both of which are validated attachment points. The compound's molecular weight (270.30) and calculated logP (~3.2) place it within lead-like chemical space, making it suitable for hit-to-lead optimization campaigns in Alzheimer's disease and neuroinflammation research.

Dual FAAH/COX Inhibitor Development: Pharmacophore Extension of the N-(3-Methylpyridin-2-yl)amide Motif

The N-(3-methylpyridin-2-yl)amide substructure has been validated as a dual FAAH/COX pharmacophore. Flu-AM1, which incorporates this exact amide motif, demonstrates FAAH IC₅₀ = 0.44 µM with retained COX-2 inhibition, a ~66-fold FAAH potency gain over the parent acid flurbiprofen [2]. The cyclopropane-constrained scaffold of the target compound may confer additional entropic advantages for FAAH binding compared to the flexible propionamide scaffold of Flu-AM1. Researchers developing peripherally restricted dual-action analgesics can use this building block to explore conformationally constrained analogs where the cyclopropane ring restricts the orientation of the 4-fluorophenyl group relative to the FAAH substrate channel, potentially improving subtype selectivity or reducing brain penetration—a desirable property given that Flu-AM1 showed limited CNS penetration in vivo [2].

Conformational Probe for Cyclopropane-Dependent Kinase Selectivity Profiling

The cyclopropane ring imposes a defined dihedral angle between the carboxamide and the 4-fluorophenyl group, preorganizing the molecule for kinase hinge binding. In the GSK-3β crystallography work, the cyclopropane geometry was essential for maintaining the hydrogen bond to Val135; non-cyclopropane or sulfonamide replacements resulted in complete activity loss [1]. This compound can therefore serve as a conformational probe in kinase selectivity panels, where comparison with the flexible analog (e.g., the 3-methylpyridin-2-yl amide of 2-(4-fluorophenyl)acetic acid) can quantify the contribution of conformational constraint to kinase vs. off-target selectivity. The low off-target cytotoxicity (IC₅₀ >100 µM in HT-22 cells) provides a favorable starting point for such profiling studies [1].

SAR Exploration Around Halogen Substitution in Cyclopropane Carboxamide Scaffolds

The 4-fluorophenyl group provides a specific electronic and steric profile (σp = 0.06, van der Waals radius = 1.47 Å) that can be systematically compared with the 4-chlorophenyl, 4-bromophenyl, and unsubstituted phenyl analogs to map halogen bonding and steric tolerance in target binding pockets. The GSK-3β crystallography series showed that para-substituted phenyl analogs retain nanomolar activity (IC₅₀ 185–257 nM), establishing a baseline for halogen SAR exploration [1]. Procurement of the 4-fluoro compound specifically enables investigation of fluorine's unique properties: its strong inductive electron withdrawal (σI = 0.52) that polarizes the cyclopropane C–C bonds, and its small size that allows close packing in hydrophobic pockets without the steric penalty of chlorine or bromine. This SAR strategy is directly applicable to kinase inhibitor and FAAH/COX dual inhibitor programs.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.